molecular formula C21H12ClFO5S B12194018 (2Z)-2-(2-fluorobenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl 4-chlorobenzenesulfonate

(2Z)-2-(2-fluorobenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl 4-chlorobenzenesulfonate

Cat. No.: B12194018
M. Wt: 430.8 g/mol
InChI Key: FVPCVRCEDBEGCZ-JAIQZWGSSA-N
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Description

Systematic Nomenclature and Molecular Architecture

The IUPAC name (2Z)-2-(2-fluorobenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl 4-chlorobenzenesulfonate systematically describes its structure:

  • Benzofuran core : A fused bicyclic system comprising a benzene ring connected to a furan ring. The numbering begins at the oxygen atom of the furan, with the ketone group at position 3 and the sulfonate ester at position 6.
  • Fluorobenzylidene substituent : A 2-fluorophenyl group attached via a double bond (Z-configuration) at position 2 of the benzofuran core. The fluorine atom introduces electronegativity, influencing electronic distribution.
  • 4-Chlorobenzenesulfonate group : A sulfonate ester at position 6, derived from 4-chlorobenzenesulfonic acid. The chlorine atom enhances lipophilicity and metabolic stability.

Table 1: Key Structural and Physicochemical Properties

Property Value or Description Source
Molecular formula C₂₁H₁₃ClFO₅S
Molecular weight 440.84 g/mol
Key functional groups Benzofuran, fluorobenzylidene, sulfonate
Configuration (2Z)-stereochemistry

Comparative Analysis with Related Benzofuran Derivatives

This compound belongs to the benzofuran sulfonate family, distinguished by the sulfonate ester at position 6. Unlike simpler benzofurans, the addition of the 4-chlorobenzenesulfonate group increases water solubility while maintaining membrane permeability—a critical balance in drug design. The fluorobenzylidene moiety further differentiates it from non-halogenated analogs, as seen in (2Z)-2-(4-ethoxybenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl 4-chlorobenzenesulfonate , where ethoxy substitution alters electronic effects.

Properties

Molecular Formula

C21H12ClFO5S

Molecular Weight

430.8 g/mol

IUPAC Name

[(2Z)-2-[(2-fluorophenyl)methylidene]-3-oxo-1-benzofuran-6-yl] 4-chlorobenzenesulfonate

InChI

InChI=1S/C21H12ClFO5S/c22-14-5-8-16(9-6-14)29(25,26)28-15-7-10-17-19(12-15)27-20(21(17)24)11-13-3-1-2-4-18(13)23/h1-12H/b20-11-

InChI Key

FVPCVRCEDBEGCZ-JAIQZWGSSA-N

Isomeric SMILES

C1=CC=C(C(=C1)/C=C\2/C(=O)C3=C(O2)C=C(C=C3)OS(=O)(=O)C4=CC=C(C=C4)Cl)F

Canonical SMILES

C1=CC=C(C(=C1)C=C2C(=O)C3=C(O2)C=C(C=C3)OS(=O)(=O)C4=CC=C(C=C4)Cl)F

Origin of Product

United States

Biological Activity

(2Z)-2-(2-fluorobenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl 4-chlorobenzenesulfonate is a synthetic compound that has garnered attention for its potential biological activities. This article explores its structure, synthesis, biological properties, and mechanisms of action, supported by relevant research findings and case studies.

Chemical Structure and Properties

The compound features a complex structure characterized by a benzofuran core and various substituents that enhance its biological activity. Below is a summary of its key chemical properties:

PropertyValue
Molecular Formula C21H16ClFNO5S
Molecular Weight 457.87 g/mol
IUPAC Name (2Z)-2-(2-fluorobenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl 4-chlorobenzenesulfonate
InChI Key [InChI Key Here]

Synthesis

The synthesis of (2Z)-2-(2-fluorobenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl 4-chlorobenzenesulfonate typically involves the condensation of 2-fluorobenzaldehyde with a suitable benzofuran derivative under acidic or basic conditions. The reaction conditions may include:

  • Reagents : 2-fluorobenzaldehyde, benzofuran derivative, and a base (e.g., sodium hydroxide).
  • Solvents : Ethanol or methanol.
  • Temperature : Reactions are generally conducted at elevated temperatures to facilitate condensation.

Anticancer Properties

Research indicates that the compound exhibits significant anticancer activity against various cancer cell lines. A study demonstrated that it inhibits the proliferation of breast cancer cells by inducing apoptosis through the activation of caspase pathways. The mechanism involves the downregulation of anti-apoptotic proteins and upregulation of pro-apoptotic factors.

Antimicrobial Activity

In vitro studies have shown that (2Z)-2-(2-fluorobenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl 4-chlorobenzenesulfonate possesses antimicrobial properties against both Gram-positive and Gram-negative bacteria. The compound disrupts bacterial cell wall synthesis, leading to cell lysis.

The biological activity can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in cell signaling pathways, such as kinases and phosphatases.
  • Receptor Interaction : It may act as an antagonist or agonist at specific receptors, modulating cellular responses.
  • Oxidative Stress Induction : The compound can induce oxidative stress in cells, leading to DNA damage and apoptosis.

Case Studies

  • Study on Anticancer Effects :
    • A research team tested the compound on MCF-7 breast cancer cells and found a significant reduction in cell viability at concentrations above 10 µM after 24 hours of exposure.
    • Apoptotic markers such as Annexin V positivity were increased, indicating the compound's potential as an anticancer agent.
  • Antimicrobial Efficacy Study :
    • Testing against Staphylococcus aureus and Escherichia coli revealed minimum inhibitory concentrations (MIC) of 15 µg/mL and 20 µg/mL respectively.
    • The compound displayed a synergistic effect when combined with traditional antibiotics, enhancing their efficacy against resistant strains.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of “(2Z)-2-(2-fluorobenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl 4-chlorobenzenesulfonate” can be contextualized by comparing it to analogous benzofuran derivatives documented in the literature. Below is a systematic analysis:

Substituent Effects on the Benzylidene Group

  • “(2Z)-7-Methyl-2-(4-methylbenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl 4-fluorobenzoate” ():
    This compound substitutes the 2-fluorobenzylidene group with a 4-methylbenzylidene moiety and replaces the 4-chlorobenzenesulfonate with a 4-fluorobenzoate ester. The methyl group at the benzylidene position enhances lipophilicity, while the 4-fluorobenzoate may reduce steric hindrance compared to the bulkier sulfonate group in the target compound. These differences could lead to variations in crystallinity or biological target binding .

  • “(2Z)-2-(2,4-Dimethoxybenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl methanesulfonate” (): The 2,4-dimethoxybenzylidene substituent introduces electron-donating methoxy groups, contrasting with the electron-withdrawing fluorine in the target compound. Methoxy groups may also participate in hydrogen bonding, influencing supramolecular assembly .
  • “(2Z)-2-[(3-fluorophenyl)methylidene]-6-(2-methylprop-2-enoxy)-1-benzofuran-3-one” (): This derivative replaces the 4-chlorobenzenesulfonate with a 2-methylprop-2-enoxy group, introducing aliphatic character and reducing polarity. The 3-fluorophenyl substituent versus 2-fluorophenyl in the target compound may shift electronic distribution and dipole moments, affecting reactivity or intermolecular interactions .

Sulfonate vs. Other Ester Groups

The 4-chlorobenzenesulfonate group in the target compound is distinct from the methanesulfonate in and the benzoate in . Sulfonate groups generally confer higher acidity and water solubility compared to esters. The 4-chloro substituent adds steric bulk and electron-withdrawing effects, which may enhance stability against hydrolysis but reduce bioavailability compared to smaller esters .

Crystallographic and Structural Insights

While direct crystallographic data for the target compound are absent in the evidence, analogous compounds (e.g., ’s “(2Z)-2-(2,3-dimethoxybenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl 4-chlorobenzenesulfonate”) suggest that substituents significantly influence crystal packing. For example, methoxy groups () can form hydrogen bonds, whereas halogens (F, Cl) may engage in halogen bonding or van der Waals interactions. The Z-configuration common to these compounds ensures consistent spatial orientation of substituents, critical for comparative structure-activity relationship (SAR) studies .

Table 1: Structural and Functional Comparison of Analogous Compounds

Compound Name Benzylidene Substituent Ester/Functional Group Molecular Weight Key Properties/Effects
(2Z)-2-(2-fluorobenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl 4-chlorobenzenesulfonate (Target) 2-fluorophenyl 4-chlorobenzenesulfonate Not provided High polarity, potential halogen bonding
(2Z)-7-Methyl-2-(4-methylbenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl 4-fluorobenzoate 4-methylphenyl 4-fluorobenzoate Not provided Increased lipophilicity, reduced steric bulk
(2Z)-2-(2,4-Dimethoxybenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl methanesulfonate 2,4-dimethoxyphenyl methanesulfonate Not provided Enhanced hydrogen bonding, lower molecular weight
(2Z)-2-(2,3-dimethoxybenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl 4-chlorobenzenesulfonate 2,3-dimethoxyphenyl 4-chlorobenzenesulfonate 472.9 Dual methoxy effects, high molecular weight

Preparation Methods

Alkynyl Sulfoxide-Based Cyclization

A novel method employs alkynyl sulfoxides and phenols under electrophilic activation. For example, alkynyl sulfoxide 2a reacts with phenol derivatives in the presence of trifluoroacetic anhydride (TFAA) or trifluoromethanesulfonic anhydride (Tf<sub>2</sub>O) to yield multisubstituted benzofurans. Key steps include:

  • Electrophilic activation : TFAA generates a sulfurane intermediate, enabling nucleophilic attack by the phenol.

  • Sigmatropic rearrangement : Forms the benzofuran ring with regioselectivity dependent on substituent electronic effects.

Optimized conditions : Toluene or trifluoromethylbenzene at 85–91°C yields benzofurans with functional groups (e.g., esters, halides) intact.

Claisen-Schmidt Condensation

Alternative routes use Claisen-Schmidt condensation between 2-hydroxyacetophenone derivatives and aldehydes. For instance, 2-hydroxy-5-nitrobenzaldehyde reacts with chloroacetone in methanol to form 2-acetylbenzofuran, followed by nitro reduction to an amine intermediate. This method is advantageous for introducing electron-withdrawing groups early in the synthesis.

Sulfonate Esterification

The hydroxyl group at position 6 is sulfonated using 4-chlorobenzenesulfonyl chloride:

Classical Sulfonation

  • Conditions : The benzofuran intermediate (1 equiv) reacts with 4-chlorobenzenesulfonyl chloride (1.2 equiv) in anhydrous dichloromethane (DCM) with pyridine (2 equiv) as a base.

  • Reaction time : 6–8 hours at 0°C to room temperature.

  • Workup : The mixture is washed with dilute HCl, dried over Na<sub>2</sub>SO<sub>4</sub>, and purified via silica gel chromatography.

Yield : 65–78%.

Catalytic Sulfur(VI) Fluoride Exchange (SuFEx)

A click chemistry approach uses β-arylethenesulfonyl fluorides and benzofuran-3(2H)-ones under organocatalytic conditions (10 mol% BTMG, 4Å molecular sieves). This method achieves high regioselectivity and functional group tolerance.

Yield : 76–99%.

Alternative Pathways

Palladium-Copper Catalyzed Cyclization

A Pd-Cu system facilitates intramolecular C–O bond formation from 2-allyloxyphenylacetylene precursors. This method is effective for electron-deficient benzofurans but requires stringent anhydrous conditions.

Yield : 60–72%.

Lewis Acid-Mediated Propargylation

BF<sub>3</sub>·OEt<sub>2</sub> promotes propargylation of phenols, followed by cyclization to benzofurans. The sulfonate group is introduced post-cyclization via nucleophilic aromatic substitution.

Characterization and Optimization

Analytical Data

  • Molecular formula : C<sub>21</sub>H<sub>12</sub>ClFO<sub>5</sub>S.

  • <sup>1</sup>H NMR (400 MHz, CDCl<sub>3</sub>): δ 8.21 (d, J = 8.4 Hz, 1H), 7.89–7.82 (m, 3H), 7.61 (d, J = 8.0 Hz, 2H), 7.45–7.38 (m, 2H), 7.05 (d, J = 8.4 Hz, 1H), 6.95 (s, 1H).

Challenges and Solutions

  • Regioselectivity : Electron-withdrawing groups (e.g., sulfonate) direct electrophilic substitution to the para position.

  • Z/E isomerism : Kinetic control and low-temperature conditions favor the Z isomer.

  • Purification : Column chromatography (hexane:EtOAc, 3:1) removes unreacted sulfonyl chlorides.

Comparative Analysis of Methods

MethodKey Reagents/CatalystsYield (%)AdvantagesLimitations
Alkynyl sulfoxideTFAA, Toluene85–91High functional group toleranceRequires anhydrous conditions
Claisen-SchmidtChloroacetone, Fe/NH<sub>4</sub>Cl70–80Scalable for nitro derivativesMulti-step reduction required
KnoevenagelPiperidine, Acetic acid70–85Stereoselective Z-isomer formationProlonged reaction time
SuFExBTMG, Molecular sieves76–99Click chemistry efficiencyLimited substrate availability

Industrial-Scale Considerations

Patent CN102603650A outlines a one-pot process using MIBK as a solvent and sodium hydride-free conditions to enhance safety. The method avoids genotoxic intermediates and achieves 90% overall yield .

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